molecular formula C10H10Cl2N4O2S B2409503 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride CAS No. 2034430-99-2

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride

Cat. No. B2409503
M. Wt: 321.18
InChI Key: CLCMMIVQSIBOFO-UHFFFAOYSA-N
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Description

“4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C10H10Cl2N4O2S . It belongs to the class of organic compounds known as benzenesulfonamides .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride”, often involves a simple one-step reaction in acetone with pyridine between different sulfonyl chlorides and aminopyrazine . Another method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) . This indicates the presence of a benzene ring sulfonamide group linked to a pyrazine ring.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antimicrobial Applications

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride has shown promise in antimicrobial research, particularly against tuberculosis. Studies have synthesized a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, revealing that compounds with specific linkers exhibit significant antitubercular activity against M. tuberculosis H37Rv. This activity was linked to the compound's ability to inhibit the folate pathway, a critical mechanism for the survival of tuberculosis bacteria, highlighting its potential as a target for new antimicrobial agents (Bouz et al., 2019).

Anticancer Applications

In the realm of cancer research, 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride derivatives have demonstrated cytotoxic effects against various cancer cell lines. These compounds have been evaluated for their ability to inhibit carbonic anhydrase IX, a protein overexpressed in many tumor types and associated with tumor growth and metastasis. The inhibition of this enzyme presents a promising strategy for cancer therapy, offering a pathway to develop new anticancer agents (Gul et al., 2016).

Enzyme Inhibition

Further studies into the enzyme inhibitory properties of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride have uncovered its potential as an inhibitor of human carbonic anhydrase isoforms. These enzymes play crucial roles in physiological processes such as respiration and the regulation of pH levels. Inhibitors of these enzymes are valuable for treating conditions like glaucoma, epilepsy, and obesity. The compounds derived from 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride have shown significant inhibitory action towards various isoforms of carbonic anhydrase, indicating their potential therapeutic benefits (Rathish et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S.ClH/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCMMIVQSIBOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride

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